N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide
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Description
N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H18N6O and its molecular weight is 442.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}naphthalene-1-carboxamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .
Biochemical Pathways
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
It is known that 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAVOIBHENHNIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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